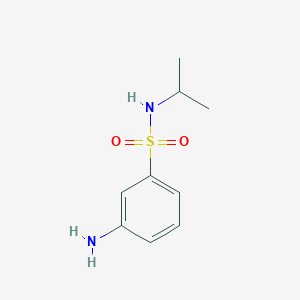

3-アミノ-N-イソプロピルベンゼンスルホンアミド

概要

説明

コルチセルは、ステロイドホルモンのクラスに属する合成コルチコステロイド化合物です。 これらのホルモンは、脊椎動物の副腎皮質で産生され、ストレス応答、免疫応答、炎症の調節、炭水化物代謝、タンパク質異化作用、血中電解質レベル、行動など、幅広い生理学的プロセスに関与しています .

科学的研究の応用

Corticel has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its role in regulating physiological processes such as metabolism and immune response.

Industry: Used in the production of pharmaceuticals and as a diagnostic agent in clinical settings.

作用機序

コルチセルは、標的細胞の細胞質にあるグルココルチコイド受容体に結合することで作用を発揮します。結合すると、受容体-リガンド複合体は核に移行し、特定のDNA配列に結合して標的遺伝子の転写を調節します。 このプロセスにより、炎症反応の抑制と免疫機能の調節がもたらされます .

準備方法

合成経路と反応条件

コルチセルは、ジオスゲニン、エルゴステロール、スティグマステロールなどの植物ステロイドから合成することができます。合成には、酸化、還元、水酸化反応を含むいくつかのステップが含まれます。 たとえば、ジオスゲニンは、三酸化クロムによる酸化と臭化水素による還元を含む一連の化学反応を通じてコルチゾンに変換できます .

工業生産方法

コルチセルの工業生産には、微生物変換と酵素プロセスが使用されます。たとえば、16-エポキシプロゲステロンのリゾプス・ニグリカンによる発酵は、工業規模で広く使用されている方法です。 このプロセスには、微生物による水酸化と脱水素化によるプロゲステロンからコルチコステロイドへの変換が含まれます .

化学反応の分析

反応の種類

コルチセルは、次のようなさまざまな化学反応を受けます。

酸化: ヒドロキシル基をケトンに変換します。

還元: ケトンをヒドロキシル基に変換します。

置換: 官能基を他の基で置換します。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための三酸化クロム、還元のための臭化水素、比色検出のためのさまざまな発色団試薬などがあります .

生成される主な生成物

これらの反応から生成される主な生成物には、コルチゾン、ヒドロコルチゾン、およびその他のコルチコステロイドが含まれます。 これらの生成物は、さまざまな医療および工業用途で使用されています .

科学研究への応用

コルチセルは、次のような幅広い科学研究への応用があります。

化学: 有機合成および分析化学における試薬として使用されます。

生物学: 代謝や免疫応答などの生理学的プロセスを調節する役割について研究されています。

類似化合物との比較

類似化合物

コルチセルに類似した化合物には、次のものがあります。

コルチゾール: 類似の抗炎症作用と免疫抑制作用を持つ天然のグルココルチコイドです。

プレドニゾン: さまざまな炎症性および自己免疫性疾患の治療に使用される合成コルチコステロイドです。

デキサメタゾン: 強い抗炎症作用を持つ強力な合成コルチコステロイドです.

独自性

コルチセルは、グルココルチコイド受容体への特定の結合親和性と、高精度で遺伝子発現を調節する能力が特徴です。 これは、標的免疫抑制と抗炎症作用を必要とする状態の治療に特に有効です .

特性

IUPAC Name |

3-amino-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUZLEBXTLRCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588575 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118837-66-4 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

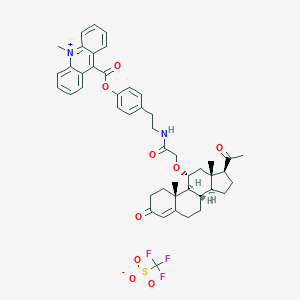

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)

![2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B48554.png)

![2-Cyclopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B48565.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)

![2-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B48575.png)

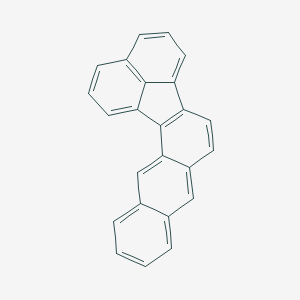

![Benzo[b]perylene](/img/structure/B48583.png)